Cas no 1330753-60-0 (Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate)

Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate
- 2-Methyl-5-trifluoromethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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- Inchi: 1S/C9H10F3NO2/c1-3-15-8(14)6-4-7(9(10,11)12)13-5(6)2/h4,13H,3H2,1-2H3
- InChI Key: XUNCNWALPOVKJF-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C(=O)OCC)=C(C)N1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 242
- Topological Polar Surface Area: 42.1
- XLogP3: 2.3
Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM333018-1g |
Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate |
1330753-60-0 | 95%+ | 1g |
$1464 | 2021-08-18 | |
Chemenu | CM333018-1g |
Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate |
1330753-60-0 | 95%+ | 1g |
$901 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190954-1g |
Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate |
1330753-60-0 | 97% | 1g |
¥8782.00 | 2024-08-09 |
Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate Related Literature
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
Additional information on Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate (CAS No. 1330753-60-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate (CAS No. 1330753-60-0) is a versatile and highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its unique structural features, has garnered significant attention due to its role in the development of novel therapeutic agents. The presence of both methyl and trifluoromethyl substituents on the pyrrole ring imparts distinct electronic and steric properties, making it an attractive building block for medicinal chemists.
The Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate molecule is particularly noteworthy for its applications in the synthesis of bioactive molecules. Its pyrrole core, a heterocyclic aromatic structure, is a common motif in many pharmacologically relevant compounds. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity to biological targets, which are critical factors in drug design.
In recent years, there has been a surge in research focusing on the development of new drugs targeting complex diseases such as cancer, inflammation, and neurodegenerative disorders. The Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate has emerged as a crucial intermediate in several high-profile synthetic pathways. For instance, it has been utilized in the preparation of small-molecule inhibitors that disrupt key signaling pathways involved in disease progression.
One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling and are often dysregulated in various diseases. The pyrrole moiety in Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate provides a scaffold that can be readily modified to create potent and selective kinase inhibitors. Recent studies have demonstrated the efficacy of derivatives of this compound in preclinical models, highlighting their potential as lead compounds for further drug development.
The trifluoromethyl group attached to the pyrrole ring further enhances the pharmacological properties of this intermediate. This substituent not only increases lipophilicity but also improves binding interactions with biological targets. The combination of these features makes Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate an invaluable asset in medicinal chemistry.
Another area where this compound has shown promise is in the development of antiviral agents. The unique electronic properties of the pyrrole ring and the presence of electron-withdrawing groups such as the trifluoromethyl moiety make it an excellent candidate for designing molecules that can inhibit viral replication. Researchers have been exploring derivatives of this compound as potential treatments for RNA viruses, including those responsible for influenza and hepatitis.
The synthesis of Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate itself is a testament to the advancements in synthetic chemistry. Modern synthetic routes have been developed to produce this intermediate with high yield and purity, making it more accessible for pharmaceutical applications. These synthetic methods often involve multi-step processes that showcase the ingenuity and precision of organic chemists.
In conclusion, Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate (CAS No. 1330753-60-0) is a cornerstone in modern pharmaceutical synthesis. Its unique structural features and versatile applications make it an indispensable tool for medicinal chemists working on next-generation therapeutics. As research continues to uncover new therapeutic targets and challenges, compounds like this will undoubtedly play a pivotal role in addressing some of the most pressing health issues facing humanity today.
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